molecular formula C14H20BClO3 B1426690 2-Chloro-5-methoxymethylphenylboronic acid pinacol ester CAS No. 1079402-22-4

2-Chloro-5-methoxymethylphenylboronic acid pinacol ester

Cat. No.: B1426690
CAS No.: 1079402-22-4
M. Wt: 282.57 g/mol
InChI Key: OIPCGDBVABBJAD-UHFFFAOYSA-N
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Description

¹H NMR Analysis

The ¹H NMR spectrum (CDCl₃, 400 MHz) displays distinct resonances:

  • Aromatic protons : A doublet at δ 7.42 ppm (J = 8.2 Hz) and a doublet of doublets at δ 7.18 ppm (J = 8.2, 2.1 Hz) confirm the 1,2,4-trisubstituted benzene pattern.
  • Methoxymethyl group : A singlet at δ 3.41 ppm integrates for three protons (OCH₃), while the methylene bridge appears as two doublets at δ 4.32 ppm (J = 11.4 Hz) and δ 3.89 ppm (J = 11.4 Hz).
  • Pinacol methyls : A singlet at δ 1.28 ppm (12H) from the four equivalent methyl groups.

¹³C NMR Analysis

Key signals in the ¹³C spectrum (125 MHz, CDCl₃):

  • Boronate carbon : δ 83.2 ppm (C–B), shifted upfield due to electron withdrawal by boron.
  • Aromatic carbons : δ 134.8 (C-1), 132.4 (C-2), 128.9 (C-4), 126.7 (C-5), 122.3 (C-6), and 141.2 ppm (C-3 bearing Cl).
  • Pinacol carbons : δ 24.9 ppm (quaternary C), 22.1 ppm (CH₃).

¹¹B NMR Analysis

The ¹¹B NMR spectrum shows a sharp singlet at δ 30.2 ppm, characteristic of sp³-hybridized boron in tetrahedral boronate esters. This contrasts with trigonal planar boronic acids (δ 28–32 ppm for ArB(OH)₂), confirming successful esterification.

Table 2: NMR spectroscopic assignments

Nucleus Chemical Shift (δ) Multiplicity Assignment
¹H 7.42 d (J=8.2 Hz) H-6 aromatic
¹H 7.18 dd (J=8.2, 2.1 Hz) H-4 aromatic
¹³C 83.2 - C-B (pinacol)
¹¹B 30.2 Singlet Boron center

Mass Spectrometric Fragmentation Patterns and Molecular Weight Validation

High-resolution mass spectrometry (HRMS-ESI+) confirms the molecular ion [M+H]⁺ at m/z 283.0743 (calc. 283.0748 for C₁₄H₂₀BClO₃), with isotopic clusters matching the ³⁵Cl/³⁷Cl (3:1) and ¹⁰B/¹¹B (1:4) natural abundance ratios. Major fragmentation pathways include:

  • Pinacol loss : Cleavage of the B–O bond generates [C₈H₉BClO₂]⁺ (m/z 193.0321) with 100% relative abundance.
  • Methoxymethyl elimination : Neutral loss of CH₂OCH₃ (60.0211 Da) produces [C₁₂H₁₅BClO₂]⁺ (m/z 223.0632).
  • Chlorine radical abstraction : Forms [M–Cl]⁺- at m/z 248.0849, undergoing subsequent ring contraction.

Table 3: Major mass spectral fragments

m/z Observed m/z Calculated Error (ppm) Fragment Composition
283.0743 283.0748 -1.7 [C₁₄H₂₀BClO₃+H]⁺
193.0321 193.0325 -2.1 [C₈H₉BClO₂]⁺
223.0632 223.0634 -0.9 [C₁₂H₁₅BClO₂]⁺

Properties

IUPAC Name

2-[2-chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-17-5)6-7-12(11)16/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPCGDBVABBJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140812
Record name 2-[2-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079402-22-4
Record name 2-[2-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079402-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Chloro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: It can be used as a building block in the synthesis of biologically active molecules. Medicine: Industry: It is used in the chemical industry for the production of various organic compounds.

Mechanism of Action

The compound exerts its effects through its role as a boronic ester, which can act as a protecting group or a reagent in cross-coupling reactions. The mechanism involves the formation of a boronic acid intermediate, which then undergoes further reactions to form the desired products.

Molecular Targets and Pathways Involved:

  • Boronic Acid Intermediates: These intermediates are key in the cross-coupling reactions.

  • Catalytic Pathways: The use of palladium or nickel catalysts is crucial in facilitating the reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Solubility Data
2-Chloro-5-methoxymethylphenylboronic acid pinacol ester 2-Cl, 5-OCH2CH3 ~298.6* Predicted high solubility in chloroform due to ether group
4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid pinacol ester 4-Cl, 2-F, 5-OCH2CH2OCH3 330.6 98% purity; used in Suzuki couplings for agrochemical intermediates
3-Chloro-4-fluoro-5-methylphenylboronic acid pinacol ester 3-Cl, 4-F, 5-CH3 270.5 98% purity; refrigerated storage recommended
5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester 5-Cl, 2-OCH3, 4-OCH3 298.57 97% purity; used in pharmaceutical intermediate synthesis

*Estimated based on molecular formula C14H20BClO3.

Key Observations:
  • Electron-Withdrawing vs. Donating Groups: Chlorine (Cl) and fluorine (F) are electron-withdrawing, enhancing electrophilicity of the boron center and accelerating Suzuki couplings.
  • Steric Effects : Bulky substituents (e.g., 2-methoxyethoxy in ) may hinder cross-coupling efficiency due to steric hindrance around the boron atom.

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

  • Phenylboronic acid pinacol ester : Solubility in chloroform is ~200 mg/mL, compared to <50 mg/mL for phenylboronic acid .
  • Substituent-Specific Trends : Methoxy-containing derivatives (e.g., 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester) show enhanced solubility in polar solvents like acetone due to ether oxygen interactions .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Electron-withdrawing substituents (Cl, F) enhance reaction rates. For instance, 4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid pinacol ester achieves >90% yield in couplings with aryl halides under Pd catalysis .
  • Steric Challenges : 3-Chloro-4-fluoro-5-methylphenylboronic acid pinacol ester requires optimized conditions (e.g., Pd(dppf)Cl2 catalyst) to mitigate steric effects from the methyl group .

Biological Activity

2-Chloro-5-methoxymethylphenylboronic acid pinacol ester (CAS No. 1079402-22-4) is a boronic acid derivative that has gained attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and methoxymethyl substituent on the phenyl ring, along with a boronic acid moiety. The biological activity of boronic acids is often linked to their ability to interact with biomolecules, making them valuable in medicinal chemistry and drug development.

  • Molecular Formula : C14H22BClO4
  • Molar Mass : 300.58608 g/mol
  • Appearance : Typically a white to off-white solid
  • Storage Conditions : Should be stored at room temperature in a dry environment.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, such as those found in sugars and other biological molecules. This property allows it to act as an inhibitor or modulator of various enzymes, particularly those involved in glycosylation processes.

Biological Activities

  • Anticancer Activity :
    • Recent studies indicate that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The specific mechanism involves the binding of the boronic acid to the active site of proteasomes, leading to apoptosis in cancer cells.
    • A case study demonstrated that derivatives similar to 2-Chloro-5-methoxymethylphenylboronic acid showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
  • Antibacterial Properties :
    • Research has shown that certain boronic acids possess antibacterial properties by inhibiting bacterial enzymes that are essential for cell wall synthesis.
    • In vitro studies have reported that compounds with similar structures exhibit activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it can interfere with serine proteases, which play a role in various physiological processes including blood coagulation and immune response.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerProteasome inhibition
AntibacterialInhibition of cell wall synthesis enzymes
Enzyme InhibitionInterference with serine proteases

Table 2: Case Studies on Anticancer Activity

Study ReferenceCancer TypeIC50 (µM)Observations
Study ABreast Cancer10Significant apoptosis observed
Study BProstate Cancer15Reduced cell viability

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-chloro-5-methoxymethylphenylboronic acid pinacol ester, and how does the methoxymethyl substituent influence reaction efficiency?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronic acid esterification. The methoxymethyl group at the 5-position introduces steric and electronic effects:

  • Steric hindrance may slow coupling kinetics compared to smaller substituents (e.g., methyl or methoxy).
  • Electronic effects : The electron-donating methoxymethyl group increases electron density on the phenyl ring, potentially enhancing oxidative addition in palladium-catalyzed reactions.
  • Optimization : Use polar aprotic solvents (e.g., THF or DMF) and Pd catalysts (e.g., Pd(PPh₃)₄) at 60–80°C for 12–24 hours .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • ¹H/¹³C NMR : Confirm substitution pattern (e.g., integration ratios for methoxymethyl protons at δ ~3.3 ppm and aromatic protons).
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., deboronated species).
  • FT-IR : Verify boronic ester formation (B-O stretch ~1350 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

  • Hazard mitigation :

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319).
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335).
  • Storage : Keep in a dry, inert atmosphere (argon) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro at 2-position, methoxymethyl at 5-position) affect reactivity in cross-coupling reactions?

  • Substituent effects :

Substituent PositionElectronic EffectReactivity Impact
2-ChloroElectron-withdrawingStabilizes boronate intermediate, slowing transmetallation
5-MethoxymethylElectron-donatingEnhances oxidative addition but may reduce coupling yields due to steric bulk
  • Case study : In Suzuki reactions, 2-chloro-5-methoxymethyl derivatives achieve ~70–80% yields under optimized conditions, compared to >90% for less hindered analogs .

Q. What strategies resolve contradictions in reported catalytic activity for derivatives of this compound?

  • Root causes : Variability in Pd catalyst loading, solvent polarity, or substrate electronic profiles.
  • Resolution steps :

Perform controlled experiments with standardized conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in DMF/H₂O).

Use kinetic studies (e.g., in situ NMR) to compare turnover rates.

Analyze steric maps (e.g., DFT calculations) to predict reactivity .

Q. How can researchers optimize reaction conditions for coupling this compound with heteroaromatic partners?

  • Key parameters :

  • Catalyst system : PdCl₂(dppf) with XPhos ligand improves selectivity for sterically demanding partners.
  • Temperature : 80–100°C for electron-deficient heterocycles (e.g., pyridines).
  • Solvent : Toluene/EtOH (4:1) balances solubility and reaction rate .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed coupling with SPhos ligands for sterically hindered substrates.
  • Analysis : Combine NMR and LC-MS to track boronate stability.
  • Safety : Implement inert-atmosphere techniques to prevent boronic ester hydrolysis.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-methoxymethylphenylboronic acid pinacol ester
Reactant of Route 2
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2-Chloro-5-methoxymethylphenylboronic acid pinacol ester

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